molecular formula C13H16O2 B12314997 3-Benzyl-2,2-dimethylcyclopropane-1-carboxylic acid

3-Benzyl-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B12314997
M. Wt: 204.26 g/mol
InChI Key: QWCPMBHJVWJXSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of benzyl chloride with 2,2-dimethylcyclopropanecarboxylic acid in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-2,2-dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Benzyl-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Benzyl-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 3-Benzyl-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to the presence of both the benzyl and cyclopropane groups, which confer distinct chemical reactivity and potential biological activity. The combination of these groups allows for versatile applications in various fields of research .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-benzyl-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C13H16O2/c1-13(2)10(11(13)12(14)15)8-9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3,(H,14,15)

InChI Key

QWCPMBHJVWJXSZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)O)CC2=CC=CC=C2)C

Origin of Product

United States

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